molecular formula C3H4N4O2 B123521 3-Amino-1,2,4-triazole-5-carboxylic acid CAS No. 3641-13-2

3-Amino-1,2,4-triazole-5-carboxylic acid

Cat. No.: B123521
CAS No.: 3641-13-2
M. Wt: 128.09 g/mol
InChI Key: MVRGLMCHDCMPKD-UHFFFAOYSA-N
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Description

3-Amino-1,2,4-triazole-5-carboxylic acid is a building block used in the synthesis of purine nucleotide analogs by a promiscuous hypoxanthine phosphoribosyltransferase . It is a heterocyclic organic compound that consists of a 1,2,4-triazole substituted with an amino group .


Synthesis Analysis

The synthesis of 3-Amino-1,2,4-triazoles has been developed in good overall yield via two convergent routes . The key intermediate within both routes is a substituted hydrazinecarboximida-mide derivative . This compound has also been used in the synthesis of new three-dimensional metal-organic frameworks .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, it is known to be involved in the synthesis of various compounds .


Physical and Chemical Properties Analysis

The molecular formula of this compound is C3H4N4O2, and its molecular weight is 128.09 g/mol . It is a solid with a melting point of 182 °C .

Scientific Research Applications

Synthesis of Triazole-Based Compounds

  • The molecule is used in the preparation of peptidomimetics and biologically active compounds based on the triazole scaffold. This includes overcoming the Dimroth rearrangement problem using ruthenium-catalyzed cycloaddition of N-Boc ynamides with azides (Ferrini et al., 2015).

Solid-Phase Synthesis Techniques

  • 3-Amino-1,2,4-triazoles can be synthesized on a solid phase, reacting resin-bound S-methylisothiourea with carboxylic acids to yield resin-bound S-methyl-N-acylisothioureas, which further react with hydrazines under mild conditions (Yu et al., 2003).

Microwave-Assisted Synthesis

  • A regioselective synthesis of 3-amino-1,2,4-triazoles employs a key intermediate coupled to carboxylic acids in good yields, followed by reaction with various hydrazines or hydrazine hydrochlorides (Meng & Kung, 2009).

Applications in Anticancer Research

  • 3-Substituted-4-amino-5-mercapto-1,2,4-triazoles, derivatives of 3-Amino-1,2,4-triazole-5-carboxylic acid, have shown potential in synthesizing various biologically active heterocycles with in vitro anticancer activity (Bhat et al., 2004).

Role in Antifungal Agents

  • The compound has been used in the synthesis of antifungal and antibacterial agents, demonstrated through a study involving in vitro antifungal activity and docking study (Nikalje et al., 2015).

Porous Metal-Azolate Frameworks

  • It has applications in creating porous metal-azolate frameworks for selective adsorption, demonstrating potential in gas storage and separation processes (Hou et al., 2015).

Polymer-Supported Synthesis

Multicomponent Cyclocondensation Reactions

  • It's used in multicomponent reactions with phenylpyruvic acids and aromatic aldehydes for synthesizing various cyclocondensation products (Sakhno et al., 2008).

Mechanism of Action

Target of Action

The primary target of 3-Amino-1,2,4-triazole-5-carboxylic acid, also known as 5-amino-4H-1,2,4-triazole-3-carboxylic acid, is the product of the HIS3 gene, imidazoleglycerol-phosphate dehydratase . This enzyme plays a crucial role in the histidine biosynthesis pathway.

Mode of Action

This compound acts as a competitive inhibitor of imidazoleglycerol-phosphate dehydratase . It binds to the active site of the enzyme, preventing the normal substrate from binding and thus inhibiting the enzyme’s function.

Biochemical Analysis

Biochemical Properties

It is known to be involved in the synthesis of purine nucleotide analogs . The specific enzymes, proteins, and other biomolecules it interacts with are yet to be identified.

Cellular Effects

It has been found to have a vascular relaxation effect and reduce arterial pressure in SHRs .

Molecular Mechanism

It is known to be involved in the synthesis of purine nucleotide analogs

Properties

IUPAC Name

3-amino-1H-1,2,4-triazole-5-carboxylic acid
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C3H4N4O2/c4-3-5-1(2(8)9)6-7-3/h(H,8,9)(H3,4,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVRGLMCHDCMPKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NC(=NN1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID9063110
Record name 1H-1,2,4-Triazole-3-carboxylic acid, 5-amino-
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Molecular Weight

128.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3641-13-2
Record name 3-Amino-1,2,4-triazole-5-carboxylic acid
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Record name 5-Carboxy-3-amino-1,2,4-triazole
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Record name 1H-1,2,4-Triazole-3-carboxylic acid, 5-amino-
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Record name 1H-1,2,4-Triazole-3-carboxylic acid, 5-amino-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the structural characteristics of Hatzc and its metal complexes?

A1: Hatzc is a polytopic ligand capable of coordinating with metal ions in various ways. [] For instance, it can act as a bridging ligand, connecting two metal ions through its nitrogen atoms (N1, N2) as seen in a dinuclear Co(II) complex. [] The carboxylate group (-COO-) also participates in coordination, forming complexes with various metals such as Mn, Zn, Cd, and Cu. [, , , ] These complexes exhibit diverse structures, including zero-dimensional units, one-dimensional chains, and three-dimensional supramolecular architectures, often stabilized by hydrogen bonding interactions. [, ]

Q2: How does Hatzc affect the enzyme catalase?

A2: Research indicates that Hatzc acts as an inhibitor of the antioxidant enzyme catalase, which is found in human blood erythrocytes. [] This inhibition was observed across a range of pH values, with the strongest inhibition occurring at pH 7.5 (IC50: 23.21 µM). [] While the exact mechanism of inhibition requires further investigation, this finding highlights the potential biological activity of Hatzc.

Q3: What catalytic properties and applications have been explored for Hatzc-based complexes?

A3: Hatzc-based metal complexes have demonstrated potential as catalysts, particularly in the thermal decomposition of ammonium perchlorate. [] Both Mn(atzc)2(H2O)2·2H2O and Zn(atzc)2(H2O) complexes exhibited excellent catalytic activity in this reaction, indicating their potential for use in energetic materials. []

Q4: How do different alkaline-earth metals influence the properties of Hatzc-based coordination polymers?

A4: Studies comparing Ca, Sr, and Ba-based coordination polymers with Hatzc reveal that the choice of metal ion significantly affects the structure and properties of the resulting material. [] The Ca-based structure exhibits a two-dimensional structure with Hatzc converting to its isomer, 5-Amino-1,2,4-triazole-5-carboxylic acid (5-AmTrZAc). [] In contrast, both Sr and Ba form three-dimensional structures with Hatzc. [] Interestingly, the Ca-based structure displayed the largest band-gap energy, suggesting a potential influence of the metal ion on the electronic properties of the material. []

Q5: Have there been any computational studies on Hatzc and its derivatives?

A5: Density functional theory (DFT) calculations have been employed to investigate Hatzc-based complexes. [] These calculations provided insights into vibrational modes, confirming the presence of extensive hydrogen bonding within the structures. [] Additionally, time-dependent DFT calculations accurately predicted the electronic transitions observed in UV-vis absorption spectroscopy. [] This demonstrates the utility of computational methods in understanding the properties and behavior of Hatzc and its derivatives.

Q6: What is known about the stability and potential applications of Hatzc-based metal-organic frameworks (MOFs)?

A6: A study exploring Zn-based MOFs using Hatzc and its decarboxylated derivative, 3-amino-1,2,4-triazole (AmTAZ), revealed remarkable thermal stability up to 350°C. [] These MOFs, characterized by hollow nanotubular channels, maintain their structural integrity even after the removal of guest solvent molecules. [] Furthermore, controlled thermal decomposition of these MOFs presents a potential route for preparing crystalline nanomaterials of zinc oxide (ZnO) or zinc cyanamide (ZnCN2). []

Q7: Are there any notable examples of in situ reactions involving Hatzc during complex formation?

A7: Interestingly, Hatzc can undergo in situ decarboxylation under hydrothermal conditions, transforming into 3-amino-1,2,4-triazole. [] This was observed during the synthesis of mixed-valent vanadium(III/IV) malate complexes, where the decarboxylated product participated in the formation of both octanuclear and tetradecanuclear vanadium clusters. [] This highlights the reactivity of Hatzc and its potential to yield diverse structures through in situ transformations.

Q8: Have any selective adsorption properties been observed in Hatzc-derived materials?

A8: Research on porous triazolate-oxalate-bridged metal-azolate frameworks, synthesized via in situ decarboxylation of Hatzc, has shown promising selective adsorption properties. [] These materials demonstrate potential for specific applications requiring the separation or capture of targeted molecules.

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